Glucocorticoid receptor agonist-1 Ala-Ala-Mal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucocorticoid receptor agonist-1 Ala-Ala-Mal is a glucocorticosteroid and an agonist of the glucocorticoid receptor. This compound is known for its ability to bind to the glucocorticoid receptor, which plays a crucial role in regulating inflammation and immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of glucocorticoid receptor agonist-1 Ala-Ala-Mal involves multiple steps, including the coupling of specific amino acids and the formation of the glucocorticoid structure. The reaction conditions typically require controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) for solubility .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes stringent quality control measures to maintain the high purity required for research and pharmaceutical applications .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may alter its functional groups.
Reduction: Reduction reactions can modify the glucocorticoid structure, affecting its activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its binding affinity to the receptor.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various functionalized analogs .
Wissenschaftliche Forschungsanwendungen
Glucocorticoid receptor agonist-1 Ala-Ala-Mal has a wide range of scientific research applications:
Chemistry: Used in the study of steroid chemistry and receptor binding mechanisms.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for inflammatory and autoimmune diseases.
Industry: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Wirkmechanismus
The compound exerts its effects by binding to the glucocorticoid receptor, leading to the activation or repression of target genes. This binding induces a conformational change in the receptor, allowing it to interact with specific DNA sequences and regulate gene expression. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .
Vergleich Mit ähnlichen Verbindungen
Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Mal: Another glucocorticoid receptor agonist used in similar research applications.
Other glucocorticosteroids: Compounds like dexamethasone and prednisone, which also target the glucocorticoid receptor but may have different binding affinities and effects.
Uniqueness: Glucocorticoid receptor agonist-1 Ala-Ala-Mal is unique due to its specific amino acid sequence and its ability to be conjugated with antibodies for targeted drug delivery. This makes it a valuable tool in the development of novel therapeutic agents .
Eigenschaften
Molekularformel |
C48H54N4O11 |
---|---|
Molekulargewicht |
863.0 g/mol |
IUPAC-Name |
(2S)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-N-[(2S)-1-[3-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]anilino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C48H54N4O11/c1-26(49-39(57)17-19-52-40(58)14-15-41(52)59)43(60)50-27(2)44(61)51-32-7-5-6-29(21-32)20-28-8-10-30(11-9-28)45-62-38-23-35-34-13-12-31-22-33(54)16-18-46(31,3)42(34)36(55)24-47(35,4)48(38,63-45)37(56)25-53/h5-11,14-16,18,21-22,26-27,34-36,38,42,45,53,55H,12-13,17,19-20,23-25H2,1-4H3,(H,49,57)(H,50,60)(H,51,61)/t26-,27-,34-,35-,36-,38+,42+,45+,46-,47-,48+/m0/s1 |
InChI-Schlüssel |
STCNTKNIXVQMDF-ZYKKSPNHSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=CC(=C1)CC2=CC=C(C=C2)[C@@H]3O[C@@H]4C[C@H]5[C@@H]6CCC7=CC(=O)C=C[C@@]7([C@H]6[C@H](C[C@@]5([C@@]4(O3)C(=O)CO)C)O)C)NC(=O)CCN8C(=O)C=CC8=O |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)NC1=CC=CC(=C1)CC2=CC=C(C=C2)C3OC4CC5C6CCC7=CC(=O)C=CC7(C6C(CC5(C4(O3)C(=O)CO)C)O)C)NC(=O)CCN8C(=O)C=CC8=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.